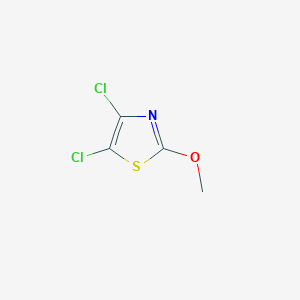

4,5-Dichloro-2-methoxy-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Dichloro-2-methoxy-1,3-thiazole is a halogenated and methoxy-substituted thiazole derivative. The thiazole core is a five-membered heterocyclic ring containing sulfur and nitrogen, which is structurally versatile for chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methoxy-1,3-thiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-1,3-thiazole with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxy group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 5 are susceptible to nucleophilic displacement due to electron-withdrawing effects from the thiazole ring and adjacent substituents.

Amination

-

Reaction with amines : Chlorine atoms undergo substitution with primary or secondary amines. For example, treatment with methylamine in ethanol yields 4,5-bis(methylamino)-2-methoxy-1,3-thiazole .

-

Conditions : Typically performed at 60–80°C with catalytic KI to enhance reactivity .

Alkoxylation

-

Ether formation : Reaction with alkoxides (e.g., sodium methoxide) replaces chlorine with methoxy groups. This is less common due to steric hindrance from the existing 2-methoxy group .

Thiolation

-

Thiol substitution : Treatment with thiols (e.g., benzylthiol) in DMF at 100°C produces 4,5-bis(benzylthio)-2-methoxy-1,3-thiazole .

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Amination | Methylamine, KI | 60°C, 12 h | 4,5-Bis(methylamino)-2-methoxy-1,3-thiazole |

| Thiolation | Benzylthiol, DMF | 100°C, 6 h | 4,5-Bis(benzylthio)-2-methoxy-1,3-thiazole |

Methoxy Group Reactivity

The 2-methoxy group is relatively inert under mild conditions but can participate in demethylation or act as a directing group.

Demethylation

-

Acidic hydrolysis : Concentrated HCl at reflux removes the methoxy group, yielding 2-hydroxy-4,5-dichloro-1,3-thiazole .

-

Biological activity : The hydroxyl derivative shows enhanced hydrogen-bonding capacity, useful in medicinal chemistry .

Directed Metalation

-

Lithiation : The methoxy group directs ortho-lithiation at position 5, enabling functionalization (e.g., carboxylation with CO₂) .

Ring Expansion

-

With amines : Reaction with excess ethylenediamine at 120°C opens the thiazole ring, forming a dithiolane intermediate, which rearranges to a seven-membered thiazepine .

Oxidative Desulfurization

-

Raney nickel : Heating with Raney nickel in ethanol removes sulfur, yielding a chloro-substituted pyridine derivative .

Electrophilic Aromatic Substitution

The electron-deficient thiazole ring limits electrophilic attacks, but halogenation is feasible under controlled conditions:

Scientific Research Applications

4,5-Dichloro-2-methoxy-1,3-thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methoxy-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole derivatives are widely studied due to their diverse biological and physicochemical properties. Below is a systematic comparison of 4,5-Dichloro-2-methoxy-1,3-thiazole with key analogs, focusing on substitution patterns, synthetic routes, and functional properties.

Substituent Effects on Reactivity and Bioactivity

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups: The chlorine substituents in this compound enhance electrophilicity, making it more reactive in nucleophilic substitutions compared to methyl- or amino-substituted thiazoles .

- Biological Activity: Nitro (NO₂) and sulfonyl groups in analogs like 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole correlate with antiproliferative effects, suggesting that the dichloro-methoxy derivative may exhibit distinct pharmacological profiles due to differing substituent electronics .

- Lipophilicity: Halogenation increases log Kow (octanol-water partition coefficient), implying higher membrane permeability for this compound compared to methylated or amino derivatives .

Stability and Functionalization Potential

- The methoxy group at position 2 in this compound may act as a leaving group (e.g., in demethylation reactions), enabling further derivatization. This contrasts with methyl or amino groups, which are less labile .

- Dichloro substitution at positions 4 and 5 enhances stability against oxidation compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 4,5-Dichloro-2-methoxy-1,3-thiazole, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves halogenation and cyclization of precursor molecules. For example, iodination of thiazole derivatives can be achieved using lithiation followed by iodination, as demonstrated in the synthesis of 2-iodothiazole derivatives . Optimizing reaction conditions (e.g., solvent choice, catalyst, and reflux duration) is critical. Evidence suggests that DMSO as a solvent under reflux for 18 hours improves yields (e.g., 65% yield in a similar triazole synthesis) . For methoxy group introduction, nucleophilic substitution with methoxide under anhydrous conditions is recommended, ensuring inert atmospheres to prevent side reactions .

Q. How can the structure and purity of this compound be characterized?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : 1H and 13C NMR to confirm substituent positions (e.g., methoxy protons at ~3.3–3.5 ppm and thiazole ring carbons at 150–160 ppm) .

- IR : Peaks at 750–850 cm−1 for C-Cl stretching and ~1250 cm−1 for C-O (methoxy) .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, S, and Cl percentages (e.g., deviations <0.3% indicate high purity) .

Q. What preliminary biological screening strategies are suitable for this compound?

- Methodological Answer : Prioritize assays based on structural analogs. For instance, thiazole derivatives with halogen and methoxy groups often show antimicrobial or cytotoxic activity. Use in vitro models like MCF-7 (breast cancer) or bacterial strains (e.g., S. aureus), following protocols from studies on related 1,3-thiazoles . Initial cytotoxicity screening at 10–100 µM concentrations with MTT assays is advisable .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for halogenated thiazoles?

- Methodological Answer : Contradictions often arise from substituent effects. For example, electron-donating groups (e.g., -NH2) may reduce cytotoxicity compared to electron-withdrawing groups (e.g., -NO2) due to altered electron density on the thiazole ring . Systematic SAR studies with controlled substitution patterns (e.g., para vs. meta positions) are essential. Computational tools like DFT can predict electronic effects, while molecular docking (e.g., AutoDock Vina) can correlate activity with binding affinity to targets like kinases .

Q. What strategies improve regioselectivity in halogenation reactions for thiazole derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For 4,5-dichloro substitution, use proligands like N-tert-butyl-1,3-thiazoline-2-thione to direct halogenation. Iodination at the 2-position can be achieved via alkyl iodide reactions under basic conditions, preserving the dithiolate ligand . Lithiation at low temperatures (-78°C) with LDA followed by quenching with Cl2 or I2 enhances selectivity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Combine molecular docking and ADMET prediction tools. For example:

- Docking : Use crystal structures of target proteins (e.g., PDB ID 1M17 for kinases) to predict binding modes of this compound derivatives .

- ADMET : SwissADME or ADMETLab to assess solubility, BBB permeability, and toxicity risks. Derivatives with LogP <5 and topological polar surface area <140 Å2 are preferred for oral bioavailability .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Methodological Answer : Key challenges include low yields in cyclization steps and purification difficulties. Mitigation strategies:

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions during reflux .

- Green Solvents : Replace DMF/DMSO with cyclopentyl methyl ether (CPME) for easier post-reaction separation .

- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl2) to accelerate methoxy group installation .

Properties

CAS No. |

62019-52-7 |

|---|---|

Molecular Formula |

C4H3Cl2NOS |

Molecular Weight |

184.04 g/mol |

IUPAC Name |

4,5-dichloro-2-methoxy-1,3-thiazole |

InChI |

InChI=1S/C4H3Cl2NOS/c1-8-4-7-2(5)3(6)9-4/h1H3 |

InChI Key |

IRBCEGBDYMWTTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(S1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.